molecular formula C14H16O2 B14277495 7-Octene-1,3-dione, 1-phenyl- CAS No. 131223-44-4

7-Octene-1,3-dione, 1-phenyl-

Cat. No.: B14277495
CAS No.: 131223-44-4
M. Wt: 216.27 g/mol
InChI Key: QHCKLCGUDUCMJS-UHFFFAOYSA-N
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Description

7-Octene-1,3-dione, 1-phenyl- is an organic compound characterized by the presence of a phenyl group attached to the first carbon of the octene chain, and two carbonyl groups at the first and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Octene-1,3-dione, 1-phenyl- typically involves the reaction of phenylacetylene with an appropriate dione precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the phenyl group with the octene chain. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to neutralize the reaction mixture.

Industrial Production Methods

On an industrial scale, the production of 7-Octene-1,3-dione, 1-phenyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it more viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Octene-1,3-dione, 1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

7-Octene-1,3-dione, 1-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Octene-1,3-dione, 1-phenyl- involves its interaction with various molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,3-butadiene: Similar in structure but with a shorter carbon chain.

    1-Phenyl-1,3-pentadiene: Another related compound with a different carbon chain length.

    1-Phenyl-1,3-hexadiene: Similar but with a six-carbon chain.

Properties

CAS No.

131223-44-4

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-phenyloct-7-ene-1,3-dione

InChI

InChI=1S/C14H16O2/c1-2-3-5-10-13(15)11-14(16)12-8-6-4-7-9-12/h2,4,6-9H,1,3,5,10-11H2

InChI Key

QHCKLCGUDUCMJS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(=O)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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